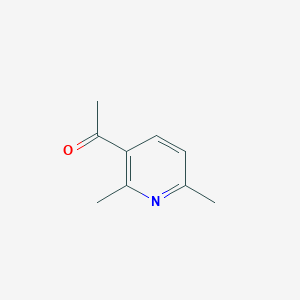

1-(2,6-Dimethylpyridin-3-YL)ethanone

Vue d'ensemble

Description

1-(2,6-Dimethylpyridin-3-YL)ethanone is a chemical compound belonging to the pyridine family. It is characterized by a yellowish liquid appearance with a strong odor. This compound is widely used in various fields, including medical, environmental, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylpyridin-3-YL)ethanone typically involves the reaction of 2,6-dimethylpyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:

2,6-Dimethylpyridine+Acetyl chlorideAlCl3this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,6-Dimethylpyridin-3-YL)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives of the original compound.

Applications De Recherche Scientifique

1-(2,6-Dimethylpyridin-3-YL)ethanone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mécanisme D'action

The mechanism of action of 1-(2,6-Dimethylpyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2,6-Dimethylpyridin-4-YL)ethanone: Similar in structure but with the ketone group at the 4-position instead of the 3-position.

2,6-Dimethylpyridine: Lacks the ethanone group, serving as a precursor in the synthesis of 1-(2,6-Dimethylpyridin-3-YL)ethanone.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .

Activité Biologique

1-(2,6-Dimethylpyridin-3-YL)ethanone, also known as 2,6-dimethyl-3-pyridineacetone, is a compound of interest due to its potential biological activities. This article synthesizes various research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

- Chemical Formula: C₉H₁₁N

- Molecular Weight: 135.19 g/mol

- CAS Number: 1721-25-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties:

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

2. Antioxidant Properties

The compound has shown significant antioxidant activity in vitro. It scavenges free radicals and reduces oxidative stress markers, which may contribute to its protective effects in cellular environments.

3. Neuroprotective Effects

Recent studies have indicated that this compound can protect neuronal cells from oxidative damage. This neuroprotective effect is attributed to its ability to modulate signaling pathways involved in cell survival.

The mechanisms underlying the biological activities of this compound involve several biochemical pathways:

1. Inhibition of Reactive Oxygen Species (ROS):

The compound reduces ROS levels by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

2. Modulation of Cell Signaling Pathways:

It influences key signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

3. Interaction with Membrane Receptors:

Preliminary data suggest that this compound may interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuroplasticity.

Case Studies and Experimental Findings

| Study | Findings | |

|---|---|---|

| Lushchekina et al., 2020 | Investigated the effects on cholinesterase inhibition | Demonstrated potential as a slow-binding inhibitor with implications for neurodegenerative diseases |

| Konecny et al., 2020 | Assessed antioxidant properties in vitro | Confirmed significant reduction in oxidative stress markers |

| Amat-ur-Rasool et al., 2021 | Explored antimicrobial efficacy | Found effective against multiple bacterial strains |

Safety and Toxicology

While the compound shows promise in various biological activities, safety assessments are crucial. Preliminary toxicity studies indicate low cytotoxicity at therapeutic concentrations; however, further investigations are necessary to evaluate long-term effects and potential side effects.

Future Directions

Future research should focus on:

- In Vivo Studies: To validate the efficacy and safety profile observed in vitro.

- Mechanistic Studies: To elucidate detailed molecular mechanisms of action.

- Therapeutic Applications: Exploring its potential as a therapeutic agent in treating infections and neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2,6-Dimethylpyridin-3-YL)ethanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation or direct functionalization of pyridine derivatives. For example, acetyl chloride can react with 2,6-dimethylpyridine under acidic conditions, with the reaction temperature (60–80°C) and solvent (e.g., dichloromethane or toluene) critically affecting regioselectivity and yield. Base catalysts like pyridine may suppress side reactions such as over-acylation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Characterization involves:

- NMR Spectroscopy: Compare experimental H NMR peaks with theoretical predictions (e.g., methyl protons at δ 2.5–2.7 ppm, pyridine protons at δ 7.1–8.2 ppm) .

- Mass Spectrometry: Confirm molecular ion peaks (m/z 181.19) and fragmentation patterns.

- HPLC: Use C18 columns with UV detection (λ = 254 nm) to assess purity. Cross-validate with databases like PubChem to resolve discrepancies in spectral data .

Advanced Research Questions

Q. What are the key challenges in resolving contradictory reactivity data for this compound in nucleophilic substitutions?

Methodological Answer: Contradictions arise due to steric hindrance from the 2,6-dimethyl groups and electronic effects of the pyridine ring. For example, nucleophilic attack at the carbonyl group is less favorable compared to unsubstituted pyridin-3-yl ketones. Researchers should:

- Perform DFT calculations to map electron density distributions.

- Use kinetic studies (e.g., pseudo-first-order conditions) to compare reaction rates with analogs like 1-(2-methoxy-6-methylpyridin-3-yl)ethanone .

Q. How can computational modeling guide the design of derivatives for biological activity screening?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or cytochrome P450 enzymes).

- QSAR Models: Correlate substituent effects (e.g., methyl groups) with bioactivity using descriptors like logP and polar surface area.

- ADMET Prediction: Tools like SwissADME assess solubility and metabolic stability, critical for prioritizing derivatives for synthesis .

Q. What strategies mitigate instability of this compound under oxidative conditions?

Methodological Answer: Instability is linked to the pyridine ring’s susceptibility to oxidation. Mitigation approaches include:

- Protective Groups: Temporarily block reactive sites (e.g., silylation of methyl groups).

- Stabilizing Additives: Use antioxidants like BHT (butylated hydroxytoluene) in storage solutions.

- Low-Temperature Storage: Store at –20°C under inert gas (argon) to prevent degradation .

Q. How do substituent variations on the pyridine ring influence spectroscopic properties?

Methodological Answer: Substituents alter electron density, shifting NMR and IR signals. For example:

- Methyl Groups: Deshield adjacent protons, upshifting H NMR peaks.

- Electron-Withdrawing Groups: Reduce carbonyl stretching frequency in IR (from ~1680 cm⁻¹ to ~1650 cm⁻¹).

Comparative studies with analogs (e.g., 1-(2,4,6-trimethylpyridin-3-YL)ethanone) reveal these trends .

Q. What are the ethical and methodological considerations in exploring biological activities of this compound?

Methodological Answer:

- In Vitro Screening: Prioritize cell lines (e.g., HepG2 for hepatotoxicity) and validate with dose-response curves (IC₅₀ values).

- Ethical Compliance: Adhere to institutional guidelines for cytotoxic compounds; avoid in vivo testing until preliminary safety data are obtained.

- Data Transparency: Report contradictory results (e.g., conflicting antimicrobial activity in Gram-positive vs. Gram-negative bacteria) with statistical rigor .

Propriétés

IUPAC Name |

1-(2,6-dimethylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-4-5-9(8(3)11)7(2)10-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICFGQJIWDJROU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00536950 | |

| Record name | 1-(2,6-Dimethylpyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1721-25-1 | |

| Record name | 1-(2,6-Dimethyl-3-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1721-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dimethylpyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.